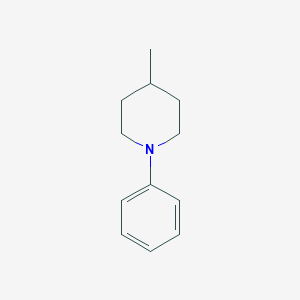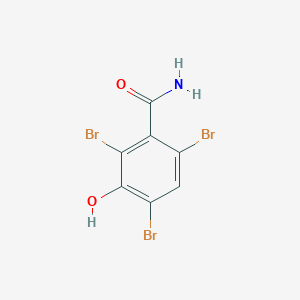![molecular formula C22H27ClN2O3 B262551 N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. The inhibition of HDACs by CI-994 results in increased acetylation of histones, which leads to chromatin relaxation and increased gene expression. CI-994 has been studied extensively for its potential as an anti-cancer agent, as well as for its effects on other diseases.
Wirkmechanismus
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide inhibits HDACs by binding to the active site of the enzyme. This binding results in increased acetylation of histones, leading to chromatin relaxation and increased gene expression. The increased expression of certain genes can lead to cell cycle arrest and apoptosis in cancer cells. In addition to its effects on histones, this compound has also been shown to inhibit the activity of other proteins involved in cell signaling and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation, this compound has been shown to inhibit the activity of certain kinases and transcription factors, which play important roles in cell signaling and gene expression. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In animal models, this compound has been shown to have anti-inflammatory effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying the effects of HDAC inhibition in vivo. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, this compound has limitations as well. It is not a highly selective inhibitor of HDACs, and can also inhibit the activity of other proteins involved in cell signaling. This can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the effects of this compound on other diseases, such as Alzheimer's disease and sickle cell anemia, warrant further investigation. Finally, the mechanisms of action of this compound on other proteins involved in cell signaling and DNA repair are not well understood, and further research in this area could lead to new insights into the role of these proteins in cancer and other diseases.
Synthesemethoden
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl-5-methylphenol to form the corresponding ester. The ester is then reacted with butanoyl chloride to form the amide, which is subsequently reduced to the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including those derived from breast, lung, prostate, and colon cancers. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, this compound has been studied for its potential in treating other diseases, including HIV, Alzheimer's disease, and sickle cell anemia.
Eigenschaften
Molekularformel |
C22H27ClN2O3 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-5-6-21(26)24-16-8-10-18(23)19(12-16)25-22(27)13-28-20-11-15(4)7-9-17(20)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
MTIQRQJIFAJMQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)